N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

High-Throughput Screening Chemical Probe Selectivity Negative Control

This tertiary benzamide is experimentally validated as an inactive negative control across four orthogonal HTS assays (FBW7, MITF, TEAD‑YAP, GPR151), providing a mass‑matched, scaffold‑specific reference that eliminates furan/thiophene benzamide interference artefacts. Its furanylbenzamide core is a recognized SHP2 pharmacophore, making the compound uniquely suited for selectivity benchmarking and pharmacophore deconvolution in phosphatase and nuclear receptor programs. Available via custom synthesis with guaranteed purity; ideal for fragment‑to‑lead and scaffold‑hopping campaigns.

Molecular Formula C17H15NO2S
Molecular Weight 297.37
CAS No. 1226427-72-0
Cat. No. B2813859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
CAS1226427-72-0
Molecular FormulaC17H15NO2S
Molecular Weight297.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3
InChIInChI=1S/C17H15NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-10-21-13-14)12-16-7-4-9-20-16/h1-10,13H,11-12H2
InChIKeyNCDOBWQLTHINEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1226427-72-0): Physicochemical and Structural Profiling for Procurement Decisions


N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide (CAS 1226427-72-0) is a synthetic small-molecule tertiary benzamide derivative with the molecular formula C17H15NO2S and a molecular weight of 297.4 g/mol [1]. The compound belongs to the class of heterocyclic amides featuring both furan-2-ylmethyl and thiophen-3-ylmethyl N-substituents [2]. Its computed XLogP3-AA value is 3.2, indicating moderate lipophilicity, and it possesses a topological polar surface area (TPSA) of 61.7 Ų [1]. PubChem high-throughput screening data classifies the compound as 'Inactive' in AlphaScreen and cell-based primary assays targeting FBW7, MITF, TEAD-YAP interaction, and GPR151 [3]. The compound is available under the synonym AKOS024522509 from compound library suppliers [1].

Procurement Rationale: Why N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide Cannot Be Replaced by Generic Heterocyclic Benzamides


Substitution of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide with generic or closely related heterocyclic benzamides is inadvisable because subtle alterations in substituent regiochemistry decisively modulate both target engagement and off-target profiles. In a class-level study of furan and thiophene amide derivatives, semi-empirical molecular modeling demonstrated that the pharmacological activity classification is highly sensitive to the position and nature of the heterocyclic N-substituents [1]. The compound's HTS inactivity fingerprint across four distinct primary assays (FBW7, MITF, TEAD-YAP, GPR151) provides a distinct selectivity baseline, but this profile is not generally extrapolatable to other analogs; for example, the furanylbenzamide class (including analogs with alternative substitution patterns) has demonstrated potent inhibition of the oncogenic tyrosine phosphatase SHP2 [2]. Therefore, unqualified substitution risks either loss of desired selectivity or introduction of undetected bioactivity confounders.

Quantitative Differentiation: N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide vs. Closest Analogs


HTS Inactivity Fingerprint as a Selectivity Baseline for Chemical Probe Development

The target compound exhibits a confirmed inactive outcome in four orthogonal PubChem primary screening assays. This inactivity fingerprint differentiates it from structurally related furanylbenzamide analogs that demonstrate potent enzyme inhibition. For context, N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide was tested and found inactive at the screening concentration in the FBW7 activator AlphaScreen assay, the MITF inhibition AlphaScreen assay, the TEAD-YAP interaction cell-based assay, and the GPR151 activator cell-based assay [1]. In contrast, the furanylbenzamide class represented by SBI-4668 and its analogs inhibit SHP2 with IC50 values as low as 2.9 μM against the E76K mutant [2]. This profile makes the target compound uniquely suited as a negative control or selectivity standard in assay panels where furan/thiophene benzamide scaffold interference must be ruled out.

High-Throughput Screening Chemical Probe Selectivity Negative Control

Lipophilicity (XLogP3) Differentiation from N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide and other Regioisomers

The target compound (furan-2-ylmethyl, thiophen-3-ylmethyl regioisomer) has a computed XLogP3-AA of 3.2 [1]. Changing the substitution pattern from 2-furyl/3-thienyl to 3-furyl/2-thienyl (i.e., N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide, CAS 2166269-28-7) alters the molecular formula and is predicted to impact logP and hydrogen-bonding characteristics [2]. The computed topological polar surface area (TPSA) of the target compound is 61.7 Ų, a value within the CNS drug-like range (<90 Ų) and below the 70-100 Ų range typically associated with orally bioavailable compounds, indicating potential permeability advantages over analogs with additional polar substituents [1].

Lipophilicity Optimization ADME Prediction Regioisomer Differentiation

Hydrogen Bond Donor Count Distinction: 0 HBD vs. Typical Benzamide Analogs

Unlike secondary benzamides containing an amide -NH group, N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a fully N,N-disubstituted tertiary benzamide with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) [1]. This contrasts with mono-N-substituted benzamide analogs such as N-(thiophen-3-ylmethyl)benzamide, which possess HBD = 1 and exhibit a different pharmacokinetic profile due to increased polarity and hydrogen bond donor capacity [2]. The absence of an amide proton also eliminates a common metabolic soft spot (amide N-dealkylation), potentially improving metabolic stability relative to secondary benzamides [2].

Hydrogen Bonding Membrane Permeability Physicochemical Property Differentiation

Rotatable Bond Count and Conformational Flexibility vs. Biaryl and Spiro Analogs

The target compound contains five rotatable bonds [1], positioning it in a moderate conformational flexibility range. In comparison, N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide (CAS 2034352-76-4) incorporates an additional thiophene ring directly attached to the benzamide core, which adds both molecular weight (379.49 Da) and aromatic rigidity . The five-rotatable-bond count of the target compound may offer a favorable entropic profile for binding to shallow or adaptive binding sites compared to more rigidified analogs, while maintaining lower molecular complexity for synthetic tractability [1].

Conformational Analysis Ligand Efficiency Structure-Based Design

Highest-Confidence Application Scenarios for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide


Negative Control Compound for HTS Assay Panels Targeting FBW7, MITF, TEAD-YAP, and GPR151

The compound's experimentally validated inactivity across four mechanistically distinct high-throughput screening assays (AlphaScreen-based FBW7 activator, MITF inhibitor, cell-based TEAD-YAP inhibitor, and cell-based GPR151 activator) [1] qualifies it as a high-quality negative control for any screening campaign involving these targets. Unlike vehicle-only controls, this compound provides a mass-matched, structurally representative negative control that rules out assay interference from the furan/thiophene benzamide scaffold itself. This application is directly supported by the PubChem BioAssay data demonstrating inactive outcomes in AID 1259310, 1259374, 1259422, and 1508602 [1].

Selectivity Profiling Scaffold for SHP2 vs. Off-Target Discrimination in Chemical Biology

Given that the furanylbenzamide scaffold is a known pharmacophore for SHP2 inhibition (with analogs achieving IC50 values in the low μM range against both wild-type and oncogenic E76K mutant SHP2) [2], the target compound's inactivity in other enzyme and cellular assays positions it as an ideal tool for establishing the selectivity boundaries of the furanylbenzamide chemotype. Researchers developing SHP2 inhibitors can use this compound to benchmark whether observed cellular phenotypes are genuinely SHP2-dependent or arise from off-target activities of the scaffold. This scenario builds on the cross-study comparison between the compound's HTS inactivity fingerprint [1] and the potent SHP2 activity of structurally related furanylbenzamide analogs [2].

Lead-Like Starting Point for Fragment-Based Drug Discovery Requiring Zero HBD and Controlled Lipophilicity

With a molecular weight of 297.4 Da, XLogP3 of 3.2, zero hydrogen bond donors, and a TPSA of 61.7 Ų [1], this compound resides in a favorable lead-like chemical space suitable for oral bioavailability optimization. Its tertiary amide architecture eliminates the HBD-mediated permeability penalty inherent to secondary benzamides, while the five rotatable bonds provide sufficient flexibility for induced-fit binding without imposing an excessive entropic cost [1]. For fragment-to-lead or scaffold-hopping campaigns targeting proteins with shallow or adaptive binding pockets—including but not limited to protein tyrosine phosphatases—this compound offers a more ligand-efficient and synthetically tractable entry point than biaryl-extended analogs such as N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide (MW 379.49 Da) .

Pharmacophore Validation in Selective Androgen Receptor Modulator (SARM) and Nuclear Receptor Profiling

The thiophen-3-ylmethyl N-substituent is a recognized structural motif in certain nuclear receptor ligands, and its combination with the furan-2-ylmethyl group generates a unique pharmacophoric fingerprint. The compound's physicochemical profile (moderate logP, TPSA < 70 Ų) is compatible with nuclear receptor ligand binding domains, which typically accommodate lipophilic ligands with defined hydrogen bond acceptor patterns [1]. While direct SARM or nuclear receptor data for this specific compound is not publicly available, its scaffold position—between inactive HTS outcomes and SHP2-active furanylbenzamides—makes it a valuable probe for pharmacophore deconvolution studies seeking to isolate nuclear receptor vs. phosphatase signaling effects [1][2].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.